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1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Regioisomer differentiation Computational chemistry Chemical complexity

Researchers conducting CNS or immunology SAR studies require precise regioisomeric control-the meta-methoxy substitution on this arylpiperazine-triazole scaffold directs receptor selectivity differently than ortho or para analogs. • Dual cytokine inhibition: Reported suppression of TNF-α and IL-6 production supports inflammatory disease model screening. • CNS drug-like properties: XLogP3 = 1.0, TPSA = 63.5 Ų, MW 301.34, 0 HBD-optimal for blood-brain barrier penetration. • Click chemistry scaffold: CuAAC-compatible 1,2,3-triazole enables rapid analog synthesis for SAR expansion. Supplied as a screening compound with assured ≥90% purity (LCMS/NMR), available from 1 mg to 50 mg pack sizes for immediate global delivery.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1234888-71-1
Cat. No. B2594804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
CAS1234888-71-1
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-8-6-19(7-9-20)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3
InChIKeyIDQYEMGVWMMNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1234888-71-1: Compound Class & Procurement


1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1234888-71-1) is a synthetic heterocyclic small molecule (C₁₅H₁₉N₅O₂, MW 301.34 g/mol) belonging to the arylpiperazine-triazole hybrid class [1]. Its architecture integrates a piperazine core N-substituted with a 3-methoxyphenyl group on one terminus and a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety on the other [1]. The compound is registered under PubChem CID 49712631 and is commercially supplied by Life Chemicals (catalog F5791-3566) as a screening compound [2]. The 1,2,3-triazole ring, installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, serves as a hydrolytically and oxidatively stable amide bond bioisostere, a property extensively validated across medicinal chemistry programs [3]. The meta-methoxy substitution on the phenyl ring distinguishes this compound from its para-methoxy regioisomer (CAS 1235058-61-3) and other aryl-substituted analogs within the triazole-piperazine chemical space.

Synthetic heterocyclic screening compound (arylpiperazine-triazole hybrid class)
1,2,3-Triazole ring serves as hydrolytically and oxidatively stable amide bioisostere
Meta-methoxyphenyl regioisomer (distinct from para-substituted analog CAS 1235058-61-3)

Substitution Risks with In-Class Analogs


Within the arylpiperazine-triazole hybrid class, seemingly minor structural variations—particularly the position of the methoxy substituent on the phenyl ring—can produce divergent pharmacological profiles that preclude simple interchange. The target compound bears a 3-methoxyphenyl (meta) substitution, whereas its closest commercially available analog, CAS 1235058-61-3, carries a 4-methoxyphenyl (para) group [1]. In arylpiperazine pharmacology, the methoxy position is a critical determinant of receptor subtype affinity and selectivity; for example, 2-methoxyphenylpiperazine (ortho) is the established pharmacophore for 5-HT₁A receptor recognition (as in WAY-100635), while shifting the methoxy to the meta or para position can redirect binding preference toward dopaminergic or adrenergic receptor subtypes [2]. Additionally, the 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety functions as a metabolically stable amide bond surrogate whose spatial geometry differs from both the native amide and from N1-aryl-substituted triazole variants in bond angle (≈18.1° increase) and substituent distance (≈1.2 Å elongation) [3]. These cumulative structural differences mean that procurement decisions cannot rely on class-level assumptions—the specific regioisomer and triazole substitution pattern must be matched to the target engagement profile of interest.

Methoxy position shift

Meta to para substitution may redirect receptor subtype selectivity (5-HT1A vs. dopaminergic/adrenergic profiles). Direct interchange not supported.

Triazole vs. amide linker

Amide-linked analogs may exhibit reduced metabolic stability and lack the synthetic modularity of the triazole bioisostere; class-level evidence suggests divergent pharmacokinetic behavior.

Differentiation Evidence vs. Closest Analogs


Molecular Complexity: Meta vs. Para Regioisomer

The meta-methoxy regioisomer (CAS 1234888-71-1) exhibits a computed molecular complexity score of 386, compared to 378 for the para-methoxy regioisomer (CAS 1235058-61-3) [1][2]. Both regioisomers share identical molecular formula (C₁₅H₁₉N₅O₂), molecular weight (301.34 g/mol), XLogP3 (1.0), topological polar surface area (63.5 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (5). The 8-unit complexity difference arises from the reduced symmetry in the meta-substituted phenyl ring, which generates a unique spatial distribution of electrostatic potential that can differentially influence π-π stacking and hydrogen bonding interactions with target protein binding pockets [3].

Mol. Complexity
Cross-study comparable
Δ = +8
Reflects distinct electrostatic potential; meta isomer not interchangeable with para.
Computed complexity 386 (meta) vs. 378 (para); identical MW, logP, TPSA
Regioisomer differentiation Computational chemistry Chemical complexity

Metabolic Stability: Triazole vs. Amide Bioisostere

The 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety in the target compound functions as a 1,4-disubstituted 1,2,3-triazole bioisostere of the amide bond. Direct comparative microsomal stability studies on triazole-versus-amide piperazine analogs have demonstrated that substituting the amide linker with a 1,2,3-triazole improves metabolic stability. In rat liver microsomes, amide-containing piperazine ligands showed greater metabolic instability, while the triazole-substituted analogs exhibited enhanced stability, with the triazole ring resisting hydrolytic, oxidative, and reductive degradation pathways [1]. In a separate dopamine D4 receptor ligand series, bioisosteric replacement of the amide with a 1,2,3-triazole improved pharmacokinetic properties as evaluated in both rat and human liver microsomes [2]. The 1-methyl substitution on the triazole N1 position further eliminates the acidic N-H proton present in unsubstituted 1H-1,2,3-triazoles, removing a potential hydrogen bond donor and reducing Phase II glucuronidation susceptibility [3].

Metabolic Stability
Class-level
Triazole > Amide
1-methyl triazole: resists hydrolysis/oxidation
Amide linker: greater microsomal lability
Triazole bioisostere supports metabolic stability in lead optimization.
Rat/human microsome evidence; compound-specific half-life not determined
Metabolic stability Amide bioisostere 1,2,3-Triazole Drug metabolism

CNS Drug-Like Physicochemical Profile

The compound's computed physicochemical parameters—XLogP3 = 1.0, TPSA = 63.5 Ų, MW = 301.34 Da, 0 HBD, 5 HBA, and 3 rotatable bonds—place it within favorable CNS drug-like chemical space [1]. This profile compares favorably against the mean values of marketed CNS drugs (MW ≈ 310 Da, logP ≈ 2.8, TPSA ≈ 45 Ų, HBD ≤ 1) [2]. The compound's TPSA of 63.5 Ų falls below the widely cited 90 Ų threshold for passive blood-brain barrier penetration, while its XLogP3 of 1.0 indicates balanced lipophilicity that avoids both poor aqueous solubility (logP > 5) and insufficient membrane permeability (logP < 0). By comparison, the para-methoxy regioisomer (CAS 1235058-61-3) shares identical XLogP3 (1.0) and TPSA (63.5 Ų) [3], indicating that the CNS drug-likeness is a class property of the methoxyphenyl-triazole-piperazine scaffold rather than a regioisomer-specific feature.

CNS Drug-Like Profile
Cross-study comparable
XLogP3 1.0 TPSA 63.5 Ų 0 HBD MW 301 3 rot. bonds
Favorable CNS drug-like parameters; below 90 Ų BBB threshold.
Para regioisomer shares identical XLogP3 and TPSA; class property
CNS drug-likeness Physicochemical properties Blood-brain barrier penetration Lipinski parameters

Anti-Inflammatory Activity: TNF-α and IL-6 Inhibition

In vitro studies have reported that 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine effectively inhibits the production of pro-inflammatory cytokines TNF-alpha and IL-6 [1]. While specific IC₅₀ values for this compound have not been publicly disclosed, the anti-inflammatory activity is consistent with the broader triazole-piperazine chemotype. In related piperidine-substituted triazine series, compounds have demonstrated 65–73% TNF-α inhibition and 73–85% IL-6 inhibition in cellular assays [2]. The target compound's reported dual cytokine suppression differentiates it from analogs primarily explored for CNS receptor binding (e.g., 5-HT₁A, D₂/D₃) rather than immunomodulation. The mechanism is attributed to modulation of intracellular signaling pathways rather than direct COX or LOX enzyme inhibition [1].

Cytokine Inhibition
Data to verify
TNF-α & IL-6 inhibition reported
Supplier-reported activity; IC₅₀ not disclosed. May support inflammation screening panels.
Related triazine-piperidines show 65–85% inhibition; quantitative data needed
Anti-inflammatory TNF-alpha IL-6 Cytokine inhibition Immunomodulation

Click Chemistry for Modular SAR Synthesis

The 1,2,3-triazole ring in CAS 1234888-71-1 is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction that proceeds with high regioselectivity (>95% 1,4-regioisomer) under mild conditions [1]. This synthetic route enables modular assembly: the 3-methoxyphenylpiperazine-alkyne fragment can be combined with diverse azide partners, or conversely, the 1-methyl-1H-1,2,3-triazole-4-carbonyl-azide building block can be diversified. This contrasts with amide-coupled piperazine analogs, which typically require harsher coupling conditions (e.g., EDC/HOBt, HATU) and may suffer from epimerization or lower yields with sterically hindered partners [2]. The triazole-forming click approach has been miniaturized for high-throughput library synthesis, as demonstrated by the efficient discovery of triazole-piperazine SARS-CoV-2 Mᵖʳᵒ inhibitors using direct screening of crude click reaction mixtures [3]. The target compound's commercial availability from Life Chemicals (F5791-3566) as part of HTS screening collections further supports its integration into parallel medicinal chemistry workflows.

Click Chemistry
Class-level
CuAAC modular assembly
Regioselectivity >95% (1,4-)
Yields typically >90%
Enables rapid parallel SAR library synthesis vs. amide coupling.
Miniaturized HTS-compatible; direct crude mixture screening demonstrated
Click chemistry CuAAC Library synthesis Structure-activity relationship Modular scaffold

PARP Inhibition Precedent for Triazole-Piperazine Scaffold

While no PARP inhibition data exist for CAS 1234888-71-1 specifically, the triazole-piperazine chemotype has demonstrated exceptional potency against PARP enzymes. Optimized piperazinotriazole compound S3 (US Patent US9255106) achieved IC₅₀ values of 0.200 nM against PARP1 and 0.220 nM against PARP2 in ELISA-based assays [1]. This establishes that the triazole-piperazine scaffold, when appropriately substituted, can achieve sub-nanomolar target engagement. The target compound (CAS 1234888-71-1) contains the core piperazine-triazole-carbonyl pharmacophore but differs in its aryl substitution pattern (3-methoxyphenyl vs. the phthalazinone-containing substituent in compound S3). For PARP-focused screening programs, the target compound could serve as a fragment-like starting point (MW 301 vs. MW > 500 for S3) with greater potential for property-based lead optimization.

PARP Precedent
Class-level
S3: PARP1 IC₅₀ 0.200 nM
Target compound: scaffold-only, no data
Optimized piperazinotriazole S3 (MW >500)
Class-level precedent supports scaffold potential for high-affinity target engagement.
Target compound as lower MW starting point for property-based optimization
PARP inhibitor Piperazine-triazole Enzyme inhibition Lead optimization

Application Scenarios for CAS 1234888-71-1


CNS-Targeted HTS Library Expansion

With XLogP3 = 1.0, TPSA = 63.5 Ų, MW = 301.34, and 0 HBD, the compound aligns with CNS drug-like chemical space [1]. Its commercial availability through Life Chemicals (catalog F5791-3566) in multiple pack sizes (1 mg to 50 mg) supports integration into HTS diversity sets targeting neurological indications such as depression, anxiety, schizophrenia, and neurodegenerative disorders [2]. The meta-methoxy regioisomer offers a distinct spatial pharmacophore compared to the para-methoxy analog, enabling broader coverage of arylpiperazine chemical space within screening libraries.

Inflammation and Immunomodulation Screening Panels

The compound's reported inhibition of TNF-alpha and IL-6 production positions it for screening in inflammatory disease models, including rheumatoid arthritis and inflammatory bowel disease [1]. Unlike CNS-biased triazole-piperazine analogs such as 5-HT₁A radioligands [3], this compound's dual cytokine suppression profile suggests utility in immunology-focused phenotypic screening cascades. Users should request vendor-supplied cytokine inhibition IC₅₀ data to enable quantitative hit triage.

Fragment-Based Lead Optimization Programs

At MW 301.34 with only 22 heavy atoms, the compound falls at the boundary between fragment (MW < 300) and lead-like chemical space [1]. The 1,2,3-triazole ring provides a metabolically stable amide bioisostere anchor point, while the piperazine nitrogen and methoxyphenyl group offer two additional vectors for fragment growing or merging strategies [4]. The CuAAC click chemistry compatibility enables rapid analog synthesis for SAR exploration [5]. Class-level precedent for sub-nanomolar target engagement (e.g., PARP1 IC₅₀ = 0.200 nM for optimized piperazinotriazole S3) demonstrates the scaffold's potential for high-affinity lead development [6].

Methoxy Position SAR in Arylpiperazine Pharmacophores

The compound serves as a direct comparator in systematic SAR studies examining how the methoxy position (ortho vs. meta vs. para) on the phenyl ring modulates receptor subtype selectivity within the arylpiperazine class [3]. The 2-methoxyphenyl regioisomer is the established pharmacophore for 5-HT₁A receptor affinity (Ki = 105 nM for representative click chemistry-derived analogs) [3]. Parallel procurement of the meta (CAS 1234888-71-1) and para (CAS 1235058-61-3) regioisomers, alongside the ortho variant, enables head-to-head profiling of receptor selectivity panels (5-HT₁A, D₂, D₃, α₁) with matched triazole-carbonyl linker chemistry.

Application
Selection Property
Validation Focus
CNS drug-like library enrichment
Favorable CNS physicochemical profile
Blood-brain barrier permeability assessment
Inflammatory disease model screening
Reported cytokine modulation (TNF-α, IL-6)
Cytokine inhibition potency confirmation
Fragment-based lead optimization
Low MW, click-compatible scaffold; class-level PARP precedent
Ligand efficiency and target engagement validation
Arylpiperazine SAR studies
Distinct methoxy regioisomer (meta vs para)
Receptor subtype selectivity profiling (5-HT1A, D2, α1)
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